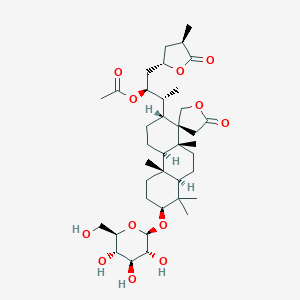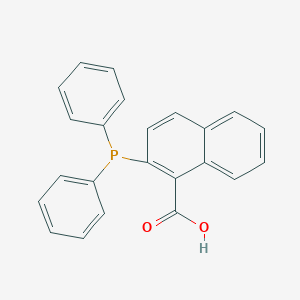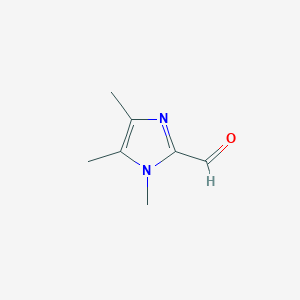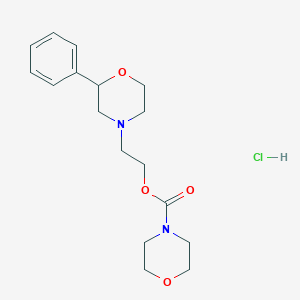
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. MEM is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.
作用機序
The mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the glutamate and GABA systems. 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to act as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to activate the opioid system, which is involved in the regulation of pain and reward.
生化学的および生理学的効果
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can inhibit the production of reactive oxygen species and prevent lipid peroxidation, suggesting that it has potential antioxidant properties. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to modulate the activity of various enzymes involved in the regulation of inflammation, such as cyclooxygenase and lipoxygenase. In vivo studies have shown that 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can reduce pain and inflammation in animal models of acute and chronic pain.
実験室実験の利点と制限
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has several advantages for laboratory experiments, including its high solubility in water and its ability to cross the blood-brain barrier. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is relatively stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride in laboratory experiments, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
将来の方向性
There are several future directions for the study of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, including the development of new medications for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride and its potential neuroprotective effects. Finally, the synthesis of new derivatives of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride may lead to the discovery of compounds with improved pharmacological properties.
合成法
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can be synthesized through the reaction of 2-(2-phenyl-4-morpholinyl)ethanol with 4-morpholinecarboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a monohydrochloride salt of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, which is commonly used in scientific research.
科学的研究の応用
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been studied extensively in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have potential neuroprotective effects, as it can prevent neuronal cell death induced by oxidative stress and excitotoxicity. In pharmacology, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In medicinal chemistry, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been used as a starting material for the synthesis of various biologically active compounds.
特性
CAS番号 |
185759-12-0 |
|---|---|
製品名 |
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride |
分子式 |
C17H25ClN2O4 |
分子量 |
356.8 g/mol |
IUPAC名 |
2-(2-phenylmorpholin-4-yl)ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c20-17(19-8-10-21-11-9-19)23-13-7-18-6-12-22-16(14-18)15-4-2-1-3-5-15;/h1-5,16H,6-14H2;1H |
InChIキー |
DNHOXIYZIMYWBF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
正規SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
同義語 |
2-(2-phenylmorpholin-4-yl)ethyl morpholine-4-carboxylate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



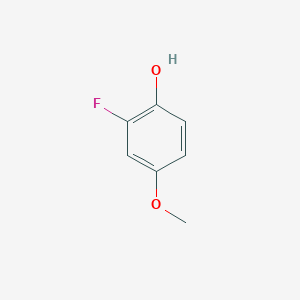
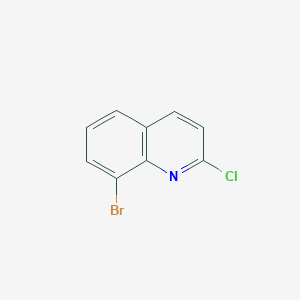
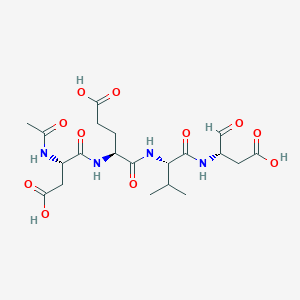
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)

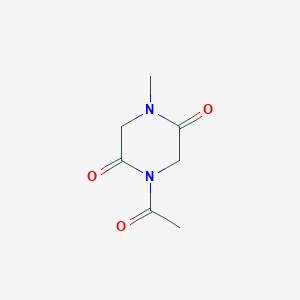
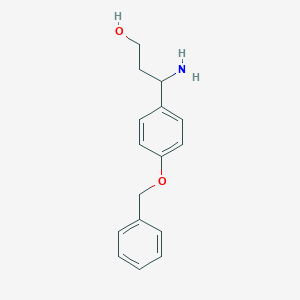
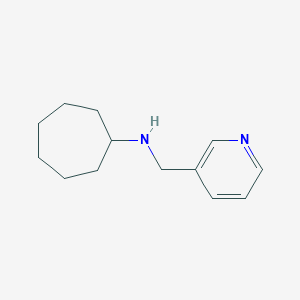
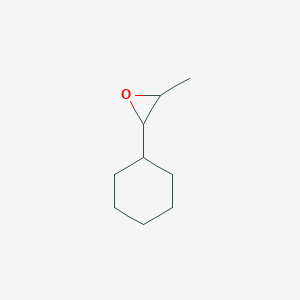
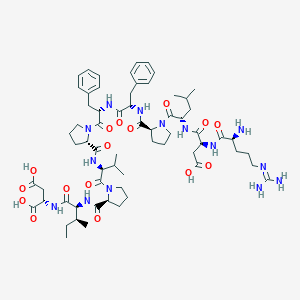
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
